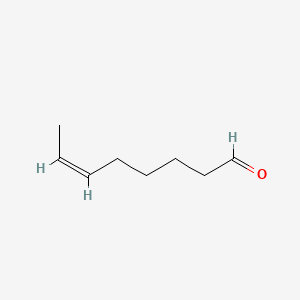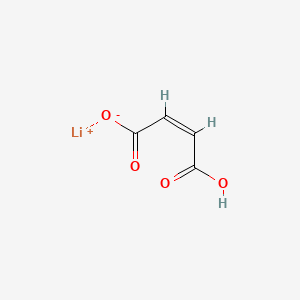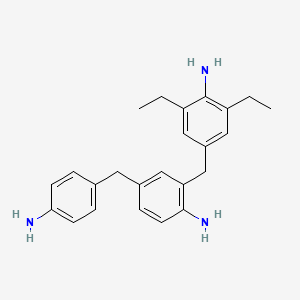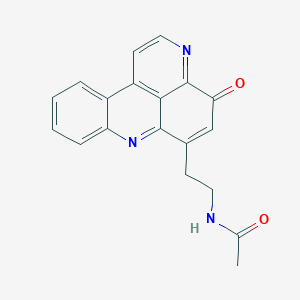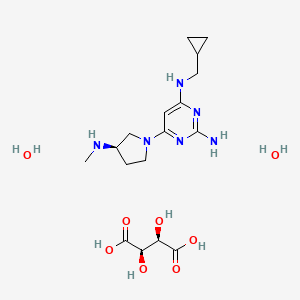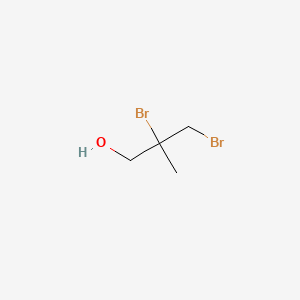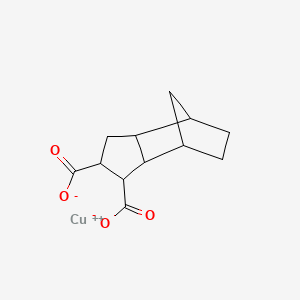
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination compound with the molecular formula C12H14CuO4. It is known for its unique structure, which includes a copper ion coordinated with octahydro-4,7-methano-1H-indenedicarboxylate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenedicarboxylate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The copper ion can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in areas involving copper metabolism and enzyme activity.
Wirkmechanismus
The mechanism by which Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. It can also coordinate with different ligands, altering the structure and function of the resulting complexes. These interactions can affect biochemical pathways and catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Comparison
Compared to these similar compounds, Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other copper(II) compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93776-43-3 |
|---|---|
Molekularformel |
C12H14CuO4 |
Molekulargewicht |
285.78 g/mol |
IUPAC-Name |
copper;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Cu/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI-Schlüssel |
DIRRXNZUOMYAGM-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



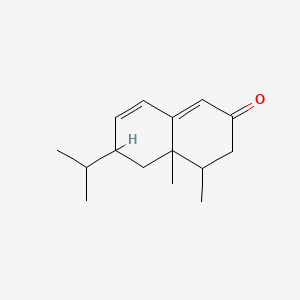
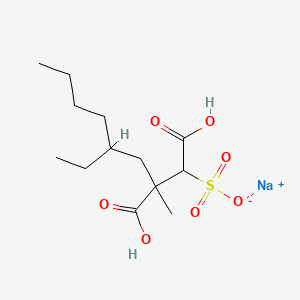
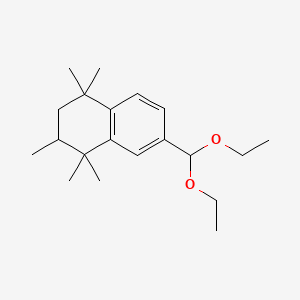
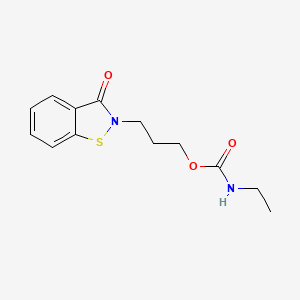
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
